Bis(4-chlorophenylthio)methane
Overview
Description
Bis(4-chlorophenylthio)methane is a chemical compound with the molecular formula C13H10Cl2S2 . It has an average mass of 301.254 Da and a monoisotopic mass of 299.960083 Da .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 3-Bromothiophenol reacts with sodium hydroxide in ethanol at 80°C for 1 hour under an inert atmosphere . In the second stage, diiodomethane is added to the mixture in ethanol at 80°C for 1 hour under an inert atmosphere . The yield of this compound from this synthesis process is approximately 92% .Molecular Structure Analysis
The molecular structure of this compound consists of two 4-chlorophenyl groups attached to a sulfur atom, which is in turn attached to a methane molecule . The structure can be represented as 1-chloro-4-(((4-chlorophenyl)thio)methyl)thio)benzene .Scientific Research Applications
Oxidation Studies
Bis(4-chlorophenylthio)methane's relevance is noted in oxidation studies. For example, the oxidation of methyl (methylthio)methyl sulfoxide with various agents produced bis(methylsulfinyl)methane in high yields. Different conditions led to the formation of methyl (methylthio)methyl sulfone. This demonstrates the compound's utility in producing diverse oxidation products under varying conditions (Ogura, Suzuki, & Tsuchihashi, 1980).
Synthesis and Characterization
The synthesis and characterization of related bis compounds, such as bis(methylthio)(trimethylstannyl)methane, highlight the diversity of bis compounds in terms of their synthesis methods and potential applications. These studies often focus on the physical data and preparative methods, enhancing understanding of bis compounds' properties and applications (Blaszczak, 2001).
Organometallic Chemistry
Research in organometallic chemistry, such as the study of bis(iodozincio)methane, reveals the significance of bis compounds in organic synthesis. These studies often explore the structure, reactivity, and stability of such compounds in solution, providing insights into their potential use in various chemical reactions (Matsubara et al., 2005).
Polymer Chemistry
Bis compounds play a crucial role in polymer chemistry. For example, aromatic polydithiocarbonates and polythiocarbonates synthesized using bis(4-mercaptophenyl)methane exhibit unique structures and thermal properties. Such studies contribute to the development of new materials with potential applications in various industries (Berti, Celli, & Marianucci, 2002).
Catalysis and Ligand Development
This compound-related compounds are also significant in catalysis and ligand development. Studies on bis(diethylphosphino)methane, for example, showcase its use as a bridging ligand in complexes with various metals. These complexes demonstrate diverse reactivities and are of interest in catalytic applications (Slaney et al., 2012).
Coordination Chemistry
The coordination chemistry of bis(2-pyridylthio)methane illustrates the versatility of bis compounds in forming complexes with different metals. These studies often explore the structural and bonding characteristics of these complexes, contributing to our understanding of coordination chemistry and potential applications in material science and catalysis (Amoedo-Portela et al., 2002).
Safety and Hazards
According to the safety data sheet, Bis(4-chlorophenylthio)methane should be handled with personal protective equipment including face protection . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation . In case of accidental release, it should not be released into the environment .
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfanylmethylsulfanyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZBITFHYUVXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCSC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178643 | |
Record name | Bis(4-chlorophenylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-97-7 | |
Record name | Bis(4-chlorophenylthio)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(4-chlorophenylthio)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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